tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate
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Overview
Description
tert-Butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate typically involves multiple steps. One common approach is to start with the cyclopropylamine derivative, which is then reacted with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive carbamate group.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-mercaptoethyl)carbamate: Similar in structure but contains a mercapto group instead of a cyclopropyl ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxy group instead of the cyclopropyl ring and methoxyethylcarbamoyl group.
Uniqueness
The uniqueness of tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate lies in its combination of a cyclopropyl ring and a methoxyethylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5/c1-14(2,3)23-13(21)17-8-5-11(19)18-15(6-7-15)12(20)16-9-10-22-4/h5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDUGKGKAILKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1(CC1)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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